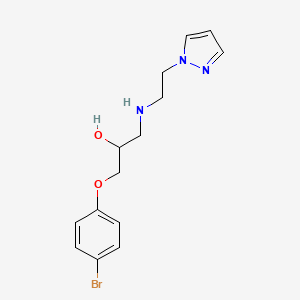![molecular formula C17H15N7 B7571896 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine, also known as PPTA, is a synthetic compound that has been found to have potential applications in scientific research. PPTA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
Mécanisme D'action
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been found to act as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. Activation of the sigma-1 receptor has been shown to have various effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the promotion of cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has also been found to have an inhibitory effect on the NMDA receptor, which is a protein that plays a role in learning and memory.
Biochemical and Physiological Effects
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the promotion of cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has also been found to have an inhibitory effect on the NMDA receptor, which is a protein that plays a role in learning and memory. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its relative stability. However, 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine also has some limitations, including its potential toxicity and the lack of long-term safety data.
Orientations Futures
There are several future directions for research on 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine, including the investigation of its potential therapeutic applications in neurological disorders, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the long-term safety and toxicity of 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine.
Méthodes De Synthèse
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been synthesized using various methods, including the reaction of 2-pyrazol-1-ylbenzyl chloride with sodium azide, followed by the reaction of the resulting compound with 1-phenyltetrazole-5-amine. Another method involves the reaction of 2-pyrazol-1-ylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with 1-phenyl-5-amino-1H-tetrazole. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine can also be synthesized by the reaction of 2-pyrazol-1-ylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with 5-aminotetrazole.
Applications De Recherche Scientifique
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been used in studies to investigate the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-2-8-15(9-3-1)24-17(20-21-22-24)18-13-14-7-4-5-10-16(14)23-12-6-11-19-23/h1-12H,13H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDFXJBNBIVSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)


![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
